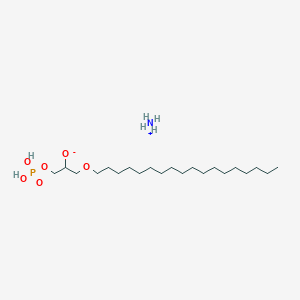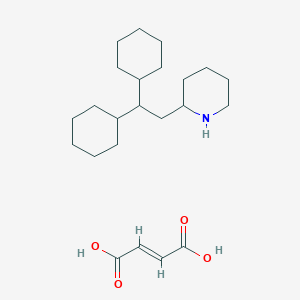
Perhexiline maleate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perhexiline maleate salt is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization, resulting in increased ATP production for the same oxygen consumption and consequently increasing myocardial efficiency .
Métodos De Preparación
Perhexiline maleate salt can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-dicyclohexylethylamine with piperidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Perhexiline maleate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Perhexiline maleate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It has been studied for its effects on cellular metabolism and mitochondrial function.
Medicine: It is primarily used to treat angina pectoris and has shown potential in treating other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Perhexiline maleate salt exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the enzymes, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia .
Comparación Con Compuestos Similares
Perhexiline maleate salt is unique in its ability to inhibit both carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. Similar compounds include:
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acid to glucose utilization.
Ranolazine: Used to treat chronic angina by inhibiting the late phase of the sodium current in cardiac cells.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
This compound stands out due to its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, making it a valuable therapeutic agent for specific patient populations.
Propiedades
Fórmula molecular |
C23H39NO4 |
|---|---|
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
JDZOTSLZMQDFLG-WLHGVMLRSA-N |
SMILES isomérico |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
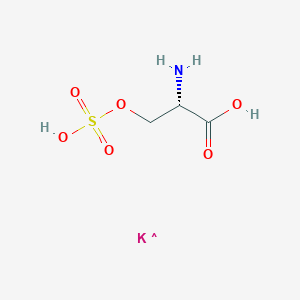
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/no-structure.png)
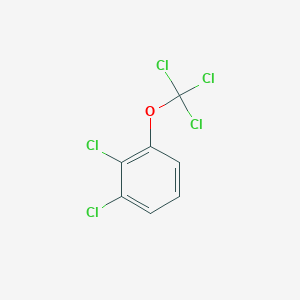
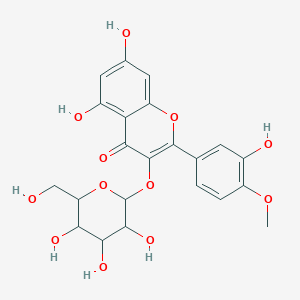
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
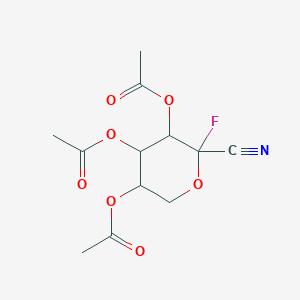
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)
